Ammothamnine: A Technical Overview of its Chemical Structure and Biological Activity
Ammothamnine: A Technical Overview of its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammothamnine, more commonly known as Oxymatrine, is a quinolizidine alkaloid derived from the roots of plants in the Sophora genus, particularly Sophora flavescens.[1][2] It is the N-oxide derivative of Matrine.[3] For decades, this compound has been a subject of interest in traditional medicine and modern pharmacology due to its wide range of biological activities. These include anti-inflammatory, anti-viral, anti-fibrotic, and anti-tumor properties.[4][5] This document provides a detailed technical overview of Ammothamnine's chemical structure, its mechanism of action with a focus on cell signaling, and key experimental protocols for its study.
Chemical Structure and Properties
Ammothamnine is a tetracyclic alkaloid characterized by a matrine-type skeleton with an additional oxygen atom bonded to one of the nitrogen atoms, forming a tertiary amine oxide.[3] This structural feature is crucial for its biological activity.
| Property | Data | Source(s) |
| IUPAC Name | (1R,2R,9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadecan-6-one | [6] |
| Synonyms | Oxymatrine, Matrine N-oxide, Pachycarpidine | [6][7] |
| CAS Number | 16837-52-8 | [3][6] |
| Molecular Formula | C₁₅H₂₄N₂O₂ | [3][6] |
| Molecular Weight | 264.36 g/mol | [3][6] |
| Appearance | White to off-white crystalline powder or colorless block crystals. | [3][4] |
| Melting Point | 208°C | [3] |
| Solubility | Soluble in methanol and chloroform; insoluble in petroleum ether and acetone. | [3] |
Mechanism of Action: Modulation of TGF-β Signaling
Ammothamnine exerts significant anti-fibrotic effects, particularly in the liver and lungs, by interfering with the Transforming Growth Factor-β (TGF-β) signaling pathway.[8][9] This pathway is a critical regulator of cellular processes including proliferation, differentiation, and extracellular matrix (ECM) production. In pathological conditions like fibrosis, the TGF-β pathway becomes overactive, leading to excessive ECM deposition.
Ammothamnine modulates this pathway primarily by upregulating Smad7, an inhibitory protein.[2][9][10] In the canonical TGF-β pathway, the binding of TGF-β1 to its receptor leads to the phosphorylation of Smad2 and Smad3. These proteins then form a complex with Smad4, translocate to the nucleus, and activate the transcription of pro-fibrotic genes. Smad7 acts as a negative regulator by preventing the phosphorylation of Smad2/3 and promoting the degradation of the TGF-β receptor. By increasing the expression of Smad7, Ammothamnine effectively blocks the pro-fibrotic signal transduction cascade.[9]
Experimental Protocols
Microwave-Assisted Extraction (MAE) of Ammothamnine from Sophora flavescens
This protocol describes an efficient method for extracting Ammothamnine from its natural plant source.[11]
1. Sample Preparation:
-
Dry the roots of Sophora flavescens and grind them into a fine powder.
2. Extraction Parameters:
-
Extraction Solvent: 60% ethanol in water.[11]
-
Liquid-to-Material Ratio: 20:1 (mL of solvent per gram of plant powder).[11]
-
Microwave Power: 500 W.[11]
-
Extraction Temperature: 50°C.[11]
-
Extraction Time: 10 minutes.[11]
3. Procedure: a. Weigh the desired amount of powdered Sophora flavescens root and place it in a suitable microwave extraction vessel. b. Add the 60% ethanol solvent according to the 20:1 ratio. c. Secure the vessel in a microwave reactor. d. Set the parameters to 500 W, 50°C, and a 10-minute extraction time. e. After extraction, allow the mixture to cool. f. Centrifuge the mixture to pellet the solid plant material. g. Collect the supernatant, which contains the crude extract. h. The crude extract can be used for further analysis or purification steps. Under these optimal conditions, a yield of approximately 14.37 mg of oxymatrine per gram of plant material can be achieved.[11]
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of Ammothamnine in an extract.[12][13]
1. Chromatographic Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 0.01 mol/L KH₂PO₄) with a small amount of triethylamine (e.g., 94:6:0.01 v/v/v). The pH may need adjustment.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 10-20 µL.
2. Procedure: a. Prepare a series of standard solutions of pure Ammothamnine at known concentrations to create a calibration curve. b. Prepare the sample extract for injection, which may involve dilution and filtration through a 0.45 µm filter. c. Inject the standard solutions into the HPLC system to establish the calibration curve (peak area vs. concentration). d. Inject the prepared sample extract. e. Identify the Ammothamnine peak based on the retention time from the standard injections. f. Quantify the amount of Ammothamnine in the sample by comparing its peak area to the calibration curve.
Conclusion
Ammothamnine (Oxymatrine) is a pharmacologically significant alkaloid with a well-defined chemical structure and diverse biological activities. Its ability to modulate key signaling pathways, such as the TGF-β/Smad pathway, makes it a compelling candidate for the development of therapeutics for fibrotic diseases and other conditions. The experimental protocols outlined provide a foundation for researchers to extract, quantify, and further investigate the properties of this potent natural compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibitory effects of oxymatrine on hepatic stellate cells activation through TGF-β/miR-195/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxymatrine inhibits TGF‑β1‑mediated mitochondrial apoptotic signaling in alveolar epithelial cells via activation of PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxymatrine inhibits the migration of human colorectal carcinoma RKO cells via inhibition of PAI-1 and the TGF-β1/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxymatrine exerts organ- and tissue-protective effects by regulating inflammation, oxidative stress, apoptosis, and fibrosis: From bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxymatrine attenuates pulmonary fibrosis via APE1-mediated regulation of the PINK1/Parkin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxymatrine exerts anti-fibrotic effects in a rat model of hepatic fibrosis by suppressing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Oxymatrine on the TGFbeta-Smad signaling pathway in rats with CCl4-induced hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of oxymatrine on hepatic stellate cells activation through TGF-β/miR-195/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Simultaneous determination of matrine, sophoridine and oxymatrine in Sophora flavescens Ait. by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pulsus.com [pulsus.com]
